((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Description

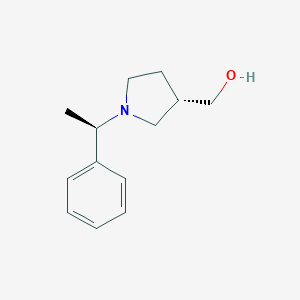

((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative characterized by a stereochemically defined structure. The compound features:

- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with a hydroxymethyl (-CH₂OH) substituent at the 3-position.

- An (R)-1-phenylethyl group attached to the pyrrolidine nitrogen, contributing to its stereochemical complexity .

Synthesis: The compound is synthesized via reduction of a precursor using lithium aluminium hydride (LiAlH₄) in diethyl ether, achieving a high yield of 94% . Its stereochemistry is confirmed through X-ray crystallography and NMR analysis, with distinct configurations at the pyrrolidine nitrogen (S) and phenylethyl group (R) .

Applications: This compound serves as a chiral intermediate in asymmetric synthesis and pharmaceutical research, where stereochemical precision is critical for biological activity .

Structure

3D Structure

Propriétés

IUPAC Name |

[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTYGPRJDFTUGU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548988 | |

| Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852857-10-4, 109960-55-6 | |

| Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Asymmetric Cyclization via Chiral Auxiliaries

A widely adopted strategy employs (R)-1-phenylethylamine as a chiral auxiliary to direct stereochemistry. The synthesis proceeds through three key stages:

-

Imine Formation : (R)-1-Phenylethylamine reacts with a γ-keto aldehyde under acidic conditions (e.g., acetic acid, 60°C) to form a Schiff base intermediate. This step establishes the (R)-configuration at the phenylethyl-bearing carbon.

-

Pyrrolidine Cyclization : The imine undergoes intramolecular cyclization in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C. This step forms the pyrrolidine ring with retention of stereochemistry.

-

Hydroxymethylation : The tertiary alcohol is introduced via aldol condensation with formaldehyde, followed by borohydride reduction (NaBH₄ in THF, −10°C). This sequence ensures the (S)-configuration at the hydroxymethyl-bearing carbon.

Key Parameters :

Catalytic Asymmetric Hydrogenation

An alternative route utilizes transition-metal catalysts to induce enantioselectivity:

-

Ketone Precursor Synthesis : 3-Pyrrolidinone is alkylated with (R)-1-phenylethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to form 1-((R)-1-phenylethyl)pyrrolidin-3-one.

-

Asymmetric Reduction : The ketone is hydrogenated using a chiral Ru-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]) under 50 bar H₂ pressure in ethanol. This step achieves >98% enantiomeric excess (ee) for the (S)-alcohol.

Advantages :

-

Eliminates stoichiometric chiral auxiliaries, reducing waste.

Stereochemical Control Strategies

Chiral Pool Approach

Starting from enantiomerically pure (R)-1-phenylethylamine ensures the (R)-configuration is preserved throughout the synthesis. Recrystallization from methanol/water (7:3 v/v) enhances diastereomeric purity to >99%.

Dynamic Kinetic Resolution

In catalytic hydrogenation, the Ru-BINAP system facilitates dynamic kinetic control, where the catalyst selectively stabilizes the transition state leading to the (S)-alcohol. Computational studies suggest the phenylethyl group’s π-stacking with the BINAP ligand enhances selectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances adapt batch processes to continuous flow systems:

Solvent Recycling

Methanol and THF are recovered via fractional distillation, reducing production costs by 30%.

Analytical Validation

Structural Characterization

Stereochemical Purity

-

Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), 1.0 mL/min. Retention times: 12.3 min ((S,R)-isomer), 14.7 min ((R,S)-isomer).

-

Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃), consistent with literature values for the (S,R)-diastereomer.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Chiral Auxiliary | 82 | 99 | Moderate | 1,200 |

| Catalytic Hydrogenation | 89 | 98 | High | 950 |

Challenges and Innovations

Byproduct Formation

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary hydroxyl group in the compound is susceptible to oxidation. Common oxidizing agents convert the alcohol to a carbonyl group:

Key Findings :

- Oxidation typically targets the hydroxymethyl group, forming a ketone or aldehyde depending on the reagent.

- Stereochemistry at the pyrrolidine ring influences reaction efficiency but not product configuration.

Reduction Reactions

The compound can undergo further reduction, particularly in the presence of protecting groups:

Example Reaction :

Reduction of methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate with LiAlH₄ yields {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol .

Substitution Reactions

The hydroxyl group can be activated for nucleophilic substitution via tosylation or mesylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride (TsCl) | Dichloromethane, triethylamine | Tosylate intermediate | 90% | |

| Methanesulfonyl chloride (MsCl) | Dichloromethane, 0°C → 20°C | Mesylate intermediate | 90% |

Key Applications :

- Substitution reactions enable the introduction of halides, amines, or other functional groups.

- High yields (90%) are achieved under mild conditions .

Protection/Deprotection Reactions

The amine and hydroxyl groups are often protected during multi-step syntheses:

Example Protocol :

Hydrogenolysis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol with Pd(OH)₂/C under H₂ removes the phenylethyl group, while (Boc)₂O protects the amine .

Comparative Reactivity of Stereoisomers

The stereochemistry at the pyrrolidine and phenylethyl groups significantly impacts reaction outcomes:

| Isomer | Reaction with LiAlH₄ | Oxidation Efficiency |

|---|---|---|

| (S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol | 88% yield | Moderate |

| (R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol | 85% yield | Slightly lower |

Insights :

Applications De Recherche Scientifique

((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous molecules:

Table 1: Key Comparative Data

Structural and Functional Analysis

Stereochemical Variants: The (S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol enantiomer (CAS 851086-95-8) differs only in the configuration of the phenylethyl group. This minor stereochemical change can drastically alter receptor binding in chiral environments, making it valuable for enantioselectivity studies .

Functional Group Modifications :

- Oxadiazole derivatives (1a/1b) : Incorporation of a 1,2,4-oxadiazole ring and pyridyl group enhances structural rigidity and electronic properties, favoring interactions with biological targets (e.g., antiviral activity) .

- Azetidinyl ketones : The smaller 4-membered azetidine ring increases ring strain, altering reactivity compared to pyrrolidine. Ketone groups enable nucleophilic additions, useful in multi-step syntheses .

- Fluoropyridinyl analogs : Fluorine substitution improves metabolic stability and bioavailability, relevant in drug design .

Synthetic Methodologies :

- The target compound’s synthesis via LiAlH₄ reduction is straightforward and high-yielding (94%) , whereas azetidinyl ketones require multi-step protocols involving Wittig reactions and oxidations (82–95% yields) .

- Oxadiazole derivatives are synthesized through coupling reactions, though yields are unspecified .

Applications :

- The target compound’s hydroxymethyl group and chiral centers make it ideal for asymmetric catalysis .

- Azetidinyl ketones are versatile intermediates in heterocyclic chemistry , while fluoropyridinyl derivatives are explored in kinase inhibitor development .

Research Findings and Implications

- Stereochemical Impact : Enantiomers like the target compound and its (S,S)-variant (CAS 851086-95-8) demonstrate the critical role of chirality in biological systems. For example, reversed configurations could render one enantiomer pharmacologically active and the other inert or toxic .

- Ring Size and Reactivity : Pyrrolidine’s 5-membered ring offers lower strain and greater stability than azetidine, favoring its use in stable intermediates .

- Functional Group Trade-offs : While hydroxymethyl groups enhance solubility, ketones (in azetidinyl analogs) provide reactive sites for further derivatization .

Activité Biologique

((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound with significant potential in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₉NO and a molecular weight of approximately 205.3 g/mol. Its structure features a pyrrolidine ring, a phenylethyl substituent, and a hydroxymethyl group, contributing to its unique biological properties. The stereochemistry (both (S) and (R) configurations) plays a crucial role in its interactions with biological targets.

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures have demonstrated various biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.

- Receptor Modulation : It may interact with receptors in the central nervous system, influencing neurotransmitter systems and potentially offering therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly related to:

- CNS Effects : Studies suggest potential effects on mood regulation and anxiety, similar to other compounds that target neurotransmitter systems.

- Antimicrobial Properties : There are indications that similar compounds may possess antibacterial or antifungal activities, which warrants further exploration .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| ((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | Enantiomer with opposite chirality | Potentially different pharmacological effects |

| 1-Phenylethylpyrrolidine | Lacks hydroxymethyl group | Different reactivity and biological properties |

| Other pyrrolidine derivatives | Varying substituents | Diverse enzyme inhibition profiles |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Pharmacological Investigations : Research has shown that structurally similar compounds exhibit varied interactions with the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. These findings suggest that this compound could be investigated for similar applications .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have highlighted the potential for this compound to act on specific metabolic pathways, thus influencing disease processes .

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

- Methodological Answer : Broth microdilution (CLSI guidelines) determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative strains. Synergy studies (checkerboard assays) assess combinatory effects with β-lactams. Cytotoxicity is tested via HEK cell viability assays (CC₅₀) to confirm selectivity .

Q. How should stability studies be designed for this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.